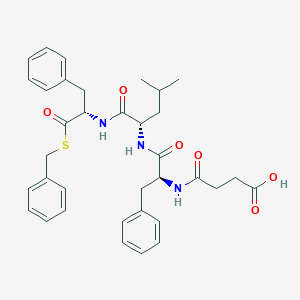

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various natural and synthetic compounds with medicinal properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. In the case of 2-substituted quinoline carboxylic acids, a method has been described where acyl- and aroylpyruvic acids react with 3-amino-5,5-dimethylcyclohex-2-en-1-one to form the desired compounds. A mechanism for their formation has been proposed based on ab initio quantum-chemical calculations . Although the specific synthesis of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. NMR studies and X-ray analysis are common techniques used to determine the relative configurations of novel fused heterocyclic compounds . These techniques could be used to analyze the structure of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, ensuring the correct stereochemistry for desired properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclodehydration, as observed in the synthesis of isoquinoline derivatives with fused benzopyrane or naphthopyrane ring systems . The reactivity of the quinoline core can be influenced by substituents on the ring, which can lead to different chemical behaviors and potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of carboxylic acid groups contributes to their acidity and solubility in water, while substituents like the isopropoxy group can affect their lipophilicity, which is important for their pharmacokinetic properties. The synthesis of a conformationally constrained tyrosine analogue, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, demonstrates the potential for quinoline derivatives to mimic amino acid structures, which could be relevant for the design of bioactive molecules .

科学的研究の応用

Synthesis and Biological Activities

Quinoline derivatives have been synthesized and explored for their antihypoxic activities, which could indicate the potential use of similar compounds in developing treatments for conditions associated with hypoxia. The study conducted by Ukrainets et al. (2014) on 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides highlights the targeted synthesis and primary pharmacological screening demonstrating significant antihypoxic effects for several amides, pointing to their potential as antioxidants in further pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).

Photolabile Protecting Groups

The development of photolabile protecting groups for carboxylic acids based on hydroxyquinoline derivatives, as described by Fedoryak and Dore (2002), shows the application of these compounds in creating sensitive caging groups for biological messengers. This could suggest the utility of related compounds in photochemical studies where controlled release of active substances is required (Fedoryak & Dore, 2002).

P-glycoprotein Inhibitors

Quinoline derivatives have also been investigated for their role as P-glycoprotein inhibitors, which are crucial in overcoming drug resistance in cancer therapy. The metabolism study of HM-30181 in rats, conducted by Paek et al. (2006), provides insights into the metabolic pathways of these inhibitors, offering a foundation for the development of more effective drug delivery systems (Paek et al., 2006).

Structural Characterization

The structural characterization of compounds based on quinoline derivatives, such as the study on Cd(II) complexes by Lei et al. (2014), reveals their potential in forming complexes with metals. These complexes have been explored for their fluorescent behavior and antibacterial activities, suggesting applications in materials science and antimicrobial research (Lei et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

6,8-dimethyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-12(2)25-19-8-6-5-7-15(19)18-11-17(21(23)24)16-10-13(3)9-14(4)20(16)22-18/h5-12H,1-4H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDIVGHGBYMSPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)